Gaviscon

Catalog No.
S623785
CAS No.
66220-44-8
M.F
CH4AlMgNaO7Si
M. Wt
230.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gaviscon

CAS Number

66220-44-8

Product Name

Gaviscon

Molecular Formula

CH4AlMgNaO7Si

Molecular Weight

230.4 g/mol

InChI

InChI=1S/CH2O3.Al.Mg.Na.3H2O.O.Si/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;3*1H2;;/q;+3;+2;+1;;;;-2;/p-4

InChI Key

LCWAOCHOPBSGMU-UHFFFAOYSA-J

SMILES

C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si]

Synonyms

alginate - aluminium hydroxide - magnesium trisilicate - sodium bicarbonate, alginate, aluminium hydroxide, magnesium trisilicate, sodium bicarbonate drug combination, Gastrocote, Gaviscon, Quigel

Canonical SMILES

C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si]

The exact mass of the compound Gaviscon is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

CAS 66220-44-8, commercially known under trade names like Gaviscon or Gastrocote, is a highly specialized, co-processed multi-component active pharmaceutical ingredient (API) mixture comprising alginic acid, aluminum hydroxide, magnesium trisilicate, and sodium bicarbonate . In procurement and formulation contexts, this compound is selected not merely as an acid neutralizer, but as a sophisticated raft-forming rheological modifier [1]. Upon exposure to acidic environments, the bicarbonate generates carbon dioxide to provide immediate buoyancy, while the multivalent aluminum and magnesium cations cross-link the alginate polymers to form a robust, viscoelastic gel barrier[2]. This pre-formulated stoichiometric balance ensures reproducible raft strength, optimal acid neutralizing capacity (ANC), and consistent manufacturability for anti-reflux suspensions, eliminating the phase separation and dosing inconsistencies common in generic physical blends[3].

Substituting CAS 66220-44-8 with pure sodium alginate or generic high-ANC (Acid Neutralizing Capacity) antacid mixtures fundamentally compromises application-critical performance [1]. Pure sodium alginate lacks the integrated effervescent and cross-linking agents required to form a buoyant, mechanically resilient gel under gastric shear conditions[2]. Conversely, attempting to blend alginate with standard high-ANC antacids in-house often results in premature acid neutralization; if the environmental pH rises too quickly, the alginate fails to precipitate and cross-link, yielding a weak, fragmented precipitate rather than a cohesive raft [1]. Furthermore, generic physical blending often leads to phase separation during storage, whereas the co-processed nature of CAS 66220-44-8 ensures uniform distribution of insoluble metal salts within the polymer matrix, guaranteeing reproducible extrusion force, storage modulus (G'), and batch-to-batch consistency in liquid formulations[3].

Raft Strength and Cross-Linking Efficacy vs. High-ANC Mixtures

The stoichiometric balance of multivalent cations (Al3+, Mg2+) to alginate in CAS 66220-44-8 is optimized to prioritize gelation over rapid neutralization[1]. Quantitative in vitro studies demonstrate that optimized low-ANC alginate/antacid complexes produce strong, coherent rafts requiring >7.0 g (and up to 12.1 g) of fracture force[2]. In contrast, high-ANC generic antacid mixtures mixed with alginate rapidly neutralize the acid before polymer precipitation can occur, resulting in weak, non-cohesive floating precipitates with raft strengths of <2.0 g [1].

Evidence DimensionRaft fracture strength (g) in 0.1 M HCl
Target Compound Data>7.0 g (up to 12.1 g for optimized fractions)
Comparator Or BaselineHigh-ANC alginate/antacid physical blends (<2.0 g)
Quantified Difference>3.5-fold to 6-fold increase in raft strength
ConditionsIn vitro raft formation assay using 0.1 M HCl

Procuring the optimized CAS 66220-44-8 ensures the formulation achieves the mechanical threshold required to resist reflux rupture, preventing product failure in anti-reflux applications.

Rheological Resilience and Storage Modulus (G') Stability

The structural integrity of the raft under mechanical shear is a critical procurement metric for anti-reflux APIs. Formulations utilizing fully integrated alginate-antacid matrices exhibit a stable storage modulus (G') that mimics soft tissue, maintaining structural resilience for >480 minutes under simulated physiological agitation [1]. Comparatively, simple uncrosslinked sodium alginate solutions or poorly dispersed blends suffer rapid degradation of the storage modulus under shear, leading to premature raft disintegration [2]. The pre-processed inclusion of aluminum hydroxide and magnesium trisilicate ensures uniform cross-linking density, directly translating to superior viscoelastic recovery [3].

Evidence DimensionRaft resilience time and structural integrity
Target Compound DataResilience time >480 minutes with stable G'
Comparator Or BaselineUncrosslinked or poorly blended alginate (rapid G' degradation and low resilience)
Quantified DifferenceSustained viscoelasticity for >8 hours vs. rapid mechanical failure
ConditionsDynamic oscillatory rheology and resilience testing in simulated gastric fluid

High rheological resilience guarantees that the final liquid suspension will maintain its barrier function over extended periods, a mandatory requirement for clinical efficacy.

Buoyancy and Gastric Retention via Integrated Effervescence

A defining advantage of CAS 66220-44-8 is its built-in effervescent mechanism. The precise incorporation of sodium bicarbonate ensures that upon contact with acid, CO2 is generated and immediately entrapped within the simultaneously cross-linking alginate matrix [1]. Gamma scintigraphy studies reveal that this integrated mechanism yields a highly buoyant raft with a gastric half-emptying time of approximately 125 minutes, remaining in the stomach for up to 4 hours [2]. Standard non-rafting antacids or pure alginates lacking optimized gas entrapment empty rapidly with the liquid phase of the meal, offering no prolonged barrier function [3].

Evidence DimensionGastric retention (half-emptying time)
Target Compound Data~125 minutes (retained up to 4 hours)
Comparator Or BaselineStandard non-rafting antacids (rapid emptying with liquid phase)
Quantified DifferenceProlonged retention up to 4 hours vs. transient presence
ConditionsIn vivo gamma scintigraphy tracking radiolabeled formulations

The pre-formulated effervescent capacity eliminates the need for complex secondary formulation steps to achieve buoyancy, streamlining the manufacturing of long-acting barrier products.

Manufacturing of Anti-Reflux Liquid Suspensions

CAS 66220-44-8 is the definitive choice for formulating over-the-counter and prescription anti-reflux liquids. Its pre-optimized ratio of alginate to cross-linking antacids ensures reliable raft strength (>7.0 g) and eliminates the phase separation risks associated with compounding these ingredients individually[1].

Development of Advanced Gastric-Retentive Drug Delivery Systems

Due to its exceptional buoyancy and prolonged gastric retention (~125 min half-emptying time), this compound serves as an ideal base matrix for controlled-release oral formulations where the active pharmaceutical ingredient (API) requires extended residence time in the stomach to maximize absorption[2].

Rheological Modeling of Viscoelastic Bio-Barriers

In academic and industrial chemoinformatics, this specific mixture is utilized as a standard benchmark material for studying shear-reversible gelation and the storage modulus (G') of polysaccharide-metal ion complexes under acidic physiological conditions [3].

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-20-2023

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